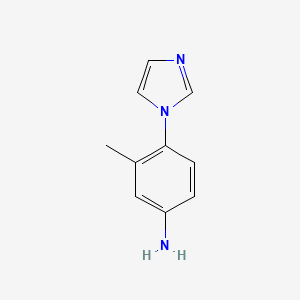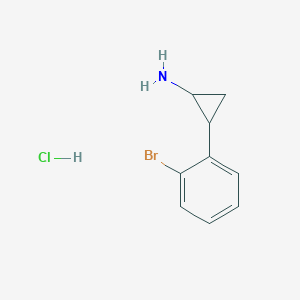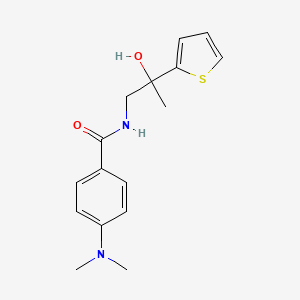
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
WAY-313309 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut donner des amines ou des alcools .
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs des canaux sodiques voltage-dépendants.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle des canaux sodiques dans les processus cellulaires.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de maladies liées à un dysfonctionnement des canaux sodiques, telles que l'épilepsie et la douleur chronique.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments
Mécanisme d'action
WAY-313309 exerce ses effets en inhibant les canaux sodiques voltage-dépendants. Ces canaux sont essentiels à la génération et à la propagation des potentiels d'action dans les neurones. En bloquant ces canaux, WAY-313309 peut moduler l'excitabilité neuronale et réduire l'occurrence d'une activité électrique anormale associée à divers troubles neurologiques .
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the study of voltage-gated sodium channel inhibitors.
Biology: It is employed in research to understand the role of sodium channels in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to sodium channel dysfunction, such as epilepsy and chronic pain.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
WAY-313309 exerts its effects by inhibiting voltage-gated sodium channels. These channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, WAY-313309 can modulate neuronal excitability and reduce the occurrence of abnormal electrical activity associated with various neurological disorders .
Comparaison Avec Des Composés Similaires
WAY-313309 peut être comparé à d'autres inhibiteurs des canaux sodiques voltage-dépendants, tels que :
Tétrodotoxine : Une neurotoxine puissante qui bloque également les canaux sodiques, mais avec un site de liaison et un mécanisme différents.
Lidocaïne : Un anesthésique local qui inhibe les canaux sodiques et est utilisé en clinique pour la gestion de la douleur.
Phénytoïne : Un antiépileptique qui stabilise les membranes neuronales en inhibant les canaux sodiques.
L'unicité de WAY-313309 réside dans son affinité de liaison spécifique et sa sélectivité pour certains sous-types de canaux sodiques, ce qui peut offrir des avantages dans le ciblage de conditions neurologiques spécifiques .
Méthodes De Préparation
La synthèse du WAY-313309 implique plusieurs étapes, généralement en commençant par la préparation de composés intermédiaires qui sont ensuite mis en réaction dans des conditions spécifiques pour donner le produit final. Bien que les voies de synthèse détaillées et les méthodes de production industrielle ne soient pas facilement disponibles dans le domaine public, l'approche générale implique des techniques de synthèse organique telles que des réactions de condensation, de cyclisation et des processus de purification pour obtenir la pureté et le rendement souhaités .
Propriétés
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCYEYHADVEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)


![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)
![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)


![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenyl)acetamide](/img/structure/B2547935.png)
